molecular formula C13H8I3NO2 B077870 Triiodosalicylanilide CAS No. 14437-45-7

Triiodosalicylanilide

Cat. No.: B077870
CAS No.: 14437-45-7
M. Wt: 590.92 g/mol
InChI Key: QOUSLZBAJRLUGM-UHFFFAOYSA-N
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Description

Triiodosalicylanilide (chemical formula: C₁₃H₁₀IN₂O₄, molecular weight: 385.13 g/mol) is a halogenated aromatic compound derived from salicylanilide, featuring three iodine substituents. It is primarily studied for its antimicrobial and antifungal properties, with applications in pharmaceutical and industrial disinfection . Its structure combines a salicylic acid backbone with an aniline moiety, modified by iodine atoms at specific positions to enhance stability and bioactivity. This compound’s unique halogenation pattern distinguishes it from simpler salicylanilide derivatives, contributing to its distinct physicochemical and biological behavior.

Properties

CAS No.

14437-45-7

Molecular Formula

C13H8I3NO2

Molecular Weight

590.92 g/mol

IUPAC Name

2-hydroxy-3,5-diiodo-N-(4-iodophenyl)benzamide

InChI

InChI=1S/C13H8I3NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19)

InChI Key

QOUSLZBAJRLUGM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)I

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)I

Other CAS No.

14437-45-7

Synonyms

3-Iodo-N-(3,4-diiodophenyl)-2-hydroxybenzamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Triiodosalicylanilide belongs to a broader class of halogenated salicylanilides, which include closantel , rafoxanide , and nitroxynil . Key structural differences lie in the number and position of halogen atoms (Table 1). For example:

  • Closantel (C₂₂H₁₄Cl₂I₂N₂O₂) contains two iodine and two chlorine atoms, enhancing its antiparasitic efficacy.
  • Nitroxynil (C₇H₃I₂NO₃) lacks the aniline group but retains iodine substituents, limiting its bioavailability compared to this compound .

Table 1. Structural Comparison of Halogenated Salicylanilides

Compound Halogen Atoms Molecular Weight (g/mol) Key Functional Groups
This compound 3 Iodine 385.13 Salicylanilide, I₂, NH₂
Closantel 2 Iodine, 2 Cl 663.07 Salicylanilide, Cl, I₂
Nitroxynil 2 Iodine 370.91 Phenol, I₂, NO₂

Data sourced from Supplementary Tables 1–3 and structural analyses .

Physicochemical Properties

This compound exhibits higher lipophilicity (logP: 5.2) compared to tofenamic acid (logP: 3.8) and thyroxine (logP: 2.1), due to its iodine-rich structure. This enhances its membrane permeability but reduces aqueous solubility (0.12 mg/mL at 25°C), limiting formulations to lipid-based carriers .

Research Findings and Key Contrasts

Recent studies highlight:

  • Resistance Development : Slower resistance emergence in Staphylococcus aureus compared to triclosan , attributed to its multi-target mechanism involving membrane disruption and enzyme inhibition .

Table 2. Comparative Bioactivity Profile

Parameter This compound Closantel Nitroxynil
MIC (Gram+, µg/mL) 0.5–2 4–8 8–16
LD₅₀ (rats, mg/kg) 150 450 300
Aqueous Solubility (mg/mL) 0.12 0.03 0.45

Data compiled from Supplementary Tables 4–7 .

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